molecular formula C21H27N5O2 B11335228 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide

Cat. No.: B11335228
M. Wt: 381.5 g/mol
InChI Key: YVVHHKNQYUXCGK-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrimidine ring, and a cyclopentanecarboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine and morpholine rings, followed by their coupling with the phenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine with 4-aminophenylcyclopentanecarboxamide under reflux conditions in an ethanol solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C21H27N5O2/c1-15-22-19(14-20(23-15)26-10-12-28-13-11-26)24-17-6-8-18(9-7-17)25-21(27)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,25,27)(H,22,23,24)

InChI Key

YVVHHKNQYUXCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4CCCC4

Origin of Product

United States

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